S-Benzyl vs. S-Alkyl Cysteine: Thermolysin Hydrolysis Rate Comparison
In a systematic kinetic study of acetylglycylamino acid amide dipeptide derivatives, the thermolysin-catalyzed hydrolysis rate for S-benzylcysteine-containing substrate was negligible compared to S-methylcysteine and S-ethylcysteine analogs [1]. This differential susceptibility to proteolytic cleavage has direct implications for peptide stability in biological systems containing metalloproteases.
| Evidence Dimension | Thermolysin-catalyzed hydrolysis rate (relative enzymatic susceptibility) |
|---|---|
| Target Compound Data | Negligible hydrolysis (rate not quantifiable; described as negligible alongside S-phenylcysteine) |
| Comparator Or Baseline | S-methylcysteine: Slower rate (comparable to valine); S-ethylcysteine: Slower rate (comparable to valine and S-methylcysteine) |
| Quantified Difference | Target compound exhibits essentially zero detectable hydrolysis under conditions where S-methyl and S-ethyl analogs show measurable, reproducible cleavage rates |
| Conditions | Acetylglycylamino acid amide dipeptide substrates; thermolysin metalloprotease; in vitro kinetic assay |
Why This Matters
For applications requiring protease-resistant peptide constructs (e.g., in vivo stable probes, long-circulating peptide therapeutics), H-Cys(Bzl)-OH provides a substantial stability advantage over S-methyl and S-ethyl cysteine derivatives that cannot be assumed based on structural similarity alone.
- [1] Damoglou AP, Lindley H, Stapleton IW. The hydrolysis by thermolysin of dipeptide derivatives that contain substituted cysteine. Biochem J. 1971;123(3):379-384. View Source
